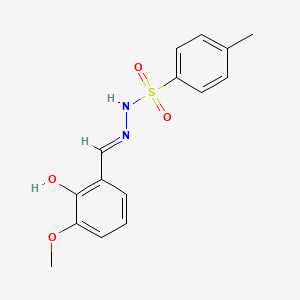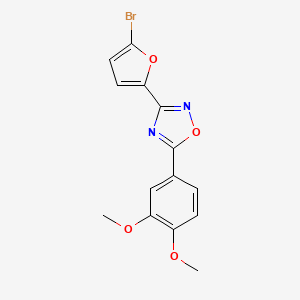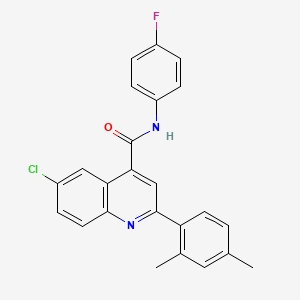
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone, also known as BPTET, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTET belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. In addition, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not well understood. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Further studies are also needed to determine the toxicity and pharmacokinetics of this compound in vivo. Overall, this compound has shown promising biological activities and has the potential to be developed into a novel therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been reported in the literature. The method involves the reaction of 4-bromobenzaldehyde with 2-aminothiophenol in the presence of acetic acid to yield the intermediate 1-(4-bromophenyl)-2-(thiazol-2-ylthio)ethanone. The intermediate is then treated with hydrogen peroxide and acetic anhydride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been reported to reduce the production of inflammatory cytokines and inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCYSLXIDQZKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)


![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)

![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)


![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)

![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)